Anti-Invasive Activity of Antitumor Agent-41 vs. In-Class Analogs in Human Epidermoid Carcinoma Cells
Antitumor agent-41 demonstrates quantifiable anti-invasive activity in the A431 human epidermoid carcinoma cell line. At a concentration of 50 μM, it achieves an invasion inhibition rate of 36.6 ± 13.9% [1]. Direct comparative data for close analogs (e.g., Antitumor agent-44, Antitumor agent-51) under identical assay conditions are not reported, precluding a direct numerical comparison. However, this establishes a benchmark for anti-invasive activity within the class, providing a specific, measurable parameter for experimental inclusion or exclusion relative to analogs that lack reported anti-invasive quantification.
| Evidence Dimension | Invasion inhibition rate in A431 cells |
|---|---|
| Target Compound Data | 36.6 ± 13.9% inhibition at 50 μM |
| Comparator Or Baseline | Class-level baseline (analogs lack reported anti-invasive data in this assay) |
| Quantified Difference | Not calculable due to lack of direct comparator data |
| Conditions | In vitro A431 human epidermoid carcinoma cell line, 50 μM concentration |
Why This Matters
This provides a specific, quantitative anti-invasion benchmark for selecting Antitumor agent-41 over analogs in metastasis-focused studies.
- [1] Wang J, et al. One-Pot Enzymatic Synthesis and Biological Evaluation of Ganglioside GM3 Derivatives as Potential Cancer Immunotherapeutics. J Med Chem. 2022;65(3):1883-1897. Data reported by MedChemExpress Antitumor agent-41 datasheet. View Source
